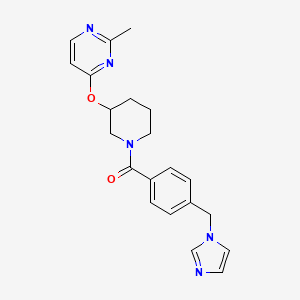

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . They are used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

Biochemische Analyse

Biochemical Properties

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Given the broad range of biological activities exhibited by imidazole derivatives , it is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Biologische Aktivität

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule exhibiting significant biological activity. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the use of imidazole and piperidine derivatives. The synthetic pathway often utilizes methods such as:

- Claisen–Schmidt Condensation : This method is used to form the initial chalcone structure, which is then modified to introduce the imidazole and piperidine moieties.

- Nucleophilic Substitution Reactions : These reactions are crucial for attaching the various functional groups that confer biological activity.

Antimicrobial Properties

Research indicates that imidazole-containing compounds have notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against pathogens such as Aspergillus fumigatus, which is responsible for pulmonary infections . The mechanism appears to involve disruption of cellular membranes and inhibition of metabolic pathways.

Opioid Receptor Affinity

A related class of compounds, specifically 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, has demonstrated selective binding affinity for delta-opioid receptors. These compounds exhibit potential anxiolytic and antidepressant effects in animal models . The binding affinities suggest a promising avenue for developing non-peptidic drugs targeting opioid receptors.

Anticancer Activity

Emerging studies have explored the anticancer potential of imidazole-based compounds. Some derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .

Study 1: Antimicrobial Evaluation

A study conducted on imidazole derivatives revealed that certain modifications significantly enhanced their antifungal activity. The tested compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Aspergillus species, indicating strong antifungal properties .

Study 2: Opioid Receptor Studies

In vivo experiments with 4-phenyl derivatives showed a reduction in anxiety-like behaviors in mice during the neonatal ultrasonic vocalization test. This suggests that these compounds may serve as effective anxiolytics with minimal side effects compared to traditional therapies .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a pharmaceutical agent. Its structural components suggest several mechanisms of action that may be beneficial in treating various diseases.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, similar imidazole-containing compounds have shown effectiveness against pathogens such as Aspergillus fumigatus, which is responsible for pulmonary infections . The incorporation of the piperidine moiety in this compound may enhance its activity against resistant strains of bacteria and fungi.

Opioid Receptor Modulation

Research into related compounds has demonstrated that imidazole derivatives can act as selective agonists for opioid receptors, particularly the delta-opioid receptor. These compounds have been associated with anxiolytic and antidepressant effects in animal models . The specific structure of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone could potentially lead to similar outcomes, making it a candidate for further investigation in the treatment of anxiety and depression.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in drug metabolism, such as CYP3A4. Inhibiting this enzyme can alter the pharmacokinetics of co-administered drugs, enhancing their efficacy while reducing side effects . This property is particularly valuable in polypharmacy scenarios, where patients are prescribed multiple medications.

Interaction with Biological Targets

The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which might facilitate interactions with biological targets such as proteins involved in signal transduction pathways . This could lead to modulation of cellular responses relevant to disease processes.

In Vitro Studies

In vitro studies have shown that similar compounds exhibit a range of biological activities, including antibacterial and antifungal effects. For example, compounds with imidazole and piperidine structures were tested against various microbial strains, demonstrating significant inhibition rates .

Eigenschaften

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-16-23-9-8-20(24-16)28-19-3-2-11-26(14-19)21(27)18-6-4-17(5-7-18)13-25-12-10-22-15-25/h4-10,12,15,19H,2-3,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNMLBUVXUAMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.